1-(2-Methoxycyclohexyl)-1H-pyrazol-4-amine 1-(2-Methoxycyclohexyl)-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17641535
InChI: InChI=1S/C10H17N3O/c1-14-10-5-3-2-4-9(10)13-7-8(11)6-12-13/h6-7,9-10H,2-5,11H2,1H3
SMILES:
Molecular Formula: C10H17N3O
Molecular Weight: 195.26 g/mol

1-(2-Methoxycyclohexyl)-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC17641535

Molecular Formula: C10H17N3O

Molecular Weight: 195.26 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Methoxycyclohexyl)-1H-pyrazol-4-amine -

Specification

Molecular Formula C10H17N3O
Molecular Weight 195.26 g/mol
IUPAC Name 1-(2-methoxycyclohexyl)pyrazol-4-amine
Standard InChI InChI=1S/C10H17N3O/c1-14-10-5-3-2-4-9(10)13-7-8(11)6-12-13/h6-7,9-10H,2-5,11H2,1H3
Standard InChI Key SNSOVBDITATSEK-UHFFFAOYSA-N
Canonical SMILES COC1CCCCC1N2C=C(C=N2)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-(2-Methoxycyclohexyl)-1H-pyrazol-4-amine consists of a pyrazole core (C₃H₃N₂) substituted at the 1-position with a 2-methoxycyclohexyl group and at the 4-position with an amine (-NH₂) moiety. The methoxycyclohexyl group introduces stereochemical complexity due to the cyclohexane ring’s chair conformations, with the methoxy substituent occupying an axial or equatorial position depending on thermodynamic stability . The amine group at the 4-position enhances the compound’s nucleophilicity, making it reactive toward electrophilic agents or coupling reactions .

Table 1: Calculated Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₇N₃O
Molecular Weight195.26 g/mol
Hydrogen Bond Donors2 (NH₂ group)
Hydrogen Bond Acceptors3 (N-pyrazole, O-methoxy)
Rotatable Bonds2 (cyclohexyl-methoxy linkage)

Note: Experimental data for density, melting point, and solubility are unavailable in current literature. Theoretical values derived from analog comparisons suggest moderate polarity and solubility in polar aprotic solvents .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 1-(2-methoxycyclohexyl)-1H-pyrazol-4-amine can be approached via two primary routes, adapting strategies from structurally related pyrazole derivatives :

  • Direct Cyclization: Formation of the pyrazole ring from hydrazine and 1,3-diketone precursors, followed by functionalization at the 1- and 4-positions.

  • Post-Functionalization: Coupling pre-formed pyrazole intermediates with 2-methoxycyclohexylamine and subsequent amine introduction.

Route A: Hydrazine-Based Cyclization

This method involves condensing hydrazine with a β-keto ester or nitrile to form the pyrazole core. For example, reacting ethyl acetoacetate with hydrazine hydrate yields 3-methyl-1H-pyrazol-5-ol, which can undergo alkylation with 2-methoxycyclohexyl bromide to install the cyclohexyl group . Subsequent nitration at the 4-position and reduction to the amine (e.g., using H₂/Pd-C) would yield the target compound .

Route B: Coupling of Pre-Formed Intermediates

A more efficient approach involves coupling 4-nitro-1H-pyrazole with 2-methoxycyclohexylamine via a Buchwald-Hartwig amination, followed by nitro group reduction . This route benefits from higher regioselectivity and avoids competing side reactions associated with direct cyclization.

Key Reaction Steps:

  • Nitro Pyrazole Synthesis:
    1H-pyrazole+HNO34-nitro-1H-pyrazole\text{1H-pyrazole} + \text{HNO}_3 \rightarrow \text{4-nitro-1H-pyrazole}

  • Alkylation:
    4-nitro-1H-pyrazole+2-methoxycyclohexyl bromide1-(2-methoxycyclohexyl)-4-nitro-1H-pyrazole\text{4-nitro-1H-pyrazole} + \text{2-methoxycyclohexyl bromide} \rightarrow \text{1-(2-methoxycyclohexyl)-4-nitro-1H-pyrazole}

  • Nitro Reduction:
    1-(2-methoxycyclohexyl)-4-nitro-1H-pyrazole+H2/Pd-C1-(2-methoxycyclohexyl)-1H-pyrazol-4-amine\text{1-(2-methoxycyclohexyl)-4-nitro-1H-pyrazole} + \text{H}_2/\text{Pd-C} \rightarrow \text{1-(2-methoxycyclohexyl)-1H-pyrazol-4-amine}

Reactivity and Functionalization

Nucleophilic Substitution

The 4-position amine serves as a nucleophilic site for acylations, sulfonations, or alkylations. For instance, reaction with acetyl chloride yields the corresponding acetamide derivative, enhancing metabolic stability in pharmaceutical applications .

Electrophilic Aromatic Substitution

The pyrazole ring’s electron-rich nature facilitates electrophilic attacks at the 3- and 5-positions. Halogenation (e.g., bromination) or nitration could introduce additional functional groups for further derivatization.

Coordination Chemistry

The amine and pyrazole nitrogen atoms enable coordination to transition metals (e.g., Cu²⁺, Pt²⁺), forming complexes with potential catalytic or therapeutic properties .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound’s scaffold is valuable for developing kinase inhibitors or NSAID candidates. Its synthetic versatility allows rapid generation of analog libraries for high-throughput screening .

Material Science

Metal complexes of 1-(2-methoxycyclohexyl)-1H-pyrazol-4-amine could serve as precursors for conductive polymers or heterogeneous catalysts. The methoxy group’s electron-donating effects enhance ligand stability in coordination environments.

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